N-Hydroxysuccinimido iminobiotinate
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Overview
Description
N-Hydroxysuccinimido iminobiotinate is a compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. It is a derivative of N-hydroxysuccinimide, which is widely used in bioconjugation techniques. The compound is known for its reactivity and stability, making it a valuable reagent in biochemical and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Hydroxysuccinimido iminobiotinate can be synthesized through a series of chemical reactions involving N-hydroxysuccinimide and biotin derivatives. The typical synthetic route involves the activation of biotin with N-hydroxysuccinimide in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) or dichloromethane (DCM) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the product’s consistency and purity .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxysuccinimido iminobiotinate undergoes various chemical reactions, including:
Substitution Reactions: It can react with primary amines to form stable amide bonds.
Hydrolysis: In the presence of water, it can hydrolyze to form N-hydroxysuccinimide and biotin derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Coupling Reagents: DCC, EDC
Solvents: DMF, DCM
Catalysts: Often, no catalyst is required, but bases like triethylamine (TEA) can be used to facilitate the reaction.
Major Products Formed
The primary products formed from reactions involving this compound are biotinylated compounds, which are widely used in bioconjugation and labeling techniques .
Scientific Research Applications
N-Hydroxysuccinimido iminobiotinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent for peptide synthesis and bioconjugation.
Biology: Employed in protein labeling and immobilization techniques.
Medicine: Utilized in the development of diagnostic assays and therapeutic agents.
Industry: Applied in the production of biosensors and other analytical devices.
Mechanism of Action
The mechanism of action of N-Hydroxysuccinimido iminobiotinate involves the formation of stable amide bonds with primary amines. This reaction is facilitated by the activation of the carboxyl group in biotin by N-hydroxysuccinimide, making it more reactive towards nucleophilic attack by amines. The molecular targets include proteins and peptides, where the compound can be used to introduce biotin labels for detection and purification purposes .
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxysuccinimide (NHS)
- Sulfo-NHS
- Hydroxybenzotriazole (HOBt)
- 1-Hydroxy-7-azabenzotriazole (HOAt)
- Pentafluorophenol (PFP)
Uniqueness
N-Hydroxysuccinimido iminobiotinate stands out due to its dual functionality, combining the reactivity of N-hydroxysuccinimide with the biological affinity of biotin. This makes it particularly useful in applications requiring both chemical reactivity and biological specificity .
Properties
CAS No. |
84171-51-7 |
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Molecular Formula |
C14H20N4O4S |
Molecular Weight |
340.40 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-[(3aS,4S,6aR)-2-amino-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoate |
InChI |
InChI=1S/C14H20N4O4S/c15-14-16-8-7-23-9(13(8)17-14)3-1-2-4-12(21)22-18-10(19)5-6-11(18)20/h8-9,13H,1-7H2,(H3,15,16,17)/t8-,9-,13-/m0/s1 |
InChI Key |
RVNCPTOYUFIJGP-RVBZMBCESA-N |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=N3)N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCC2C3C(CS2)NC(=N3)N |
Origin of Product |
United States |
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